molecular formula C12H19NO4 B2410468 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1334370-16-9

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2410468
CAS No.: 1334370-16-9
M. Wt: 241.287
InChI Key: RYSUUUNHPGVHPX-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any notable chemical or physical properties .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Compounds structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide have been synthesized for potential applications as anti-inflammatory and analgesic agents. For instance, novel derivatives such as benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines were synthesized from precursors like visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties in experimental models, highlighting their potential for therapeutic applications (Abu-Hashem et al., 2020).

Methodologies in Organic Synthesis

Various methodologies have been developed for synthesizing N-methoxy-N-methylamides, a group to which this compound is related. These synthetic approaches are crucial for producing key intermediates in pharmaceutical and organic chemistry. For example, one efficient one-pot synthesis method involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, highlighting the versatility and utility of N-methoxy-N-methylamides in organic synthesis (Kim et al., 2003).

Antidepressant Activity

Compounds with structural similarities have been investigated for their potential as antidepressants. A novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, demonstrating significant activity as 5-HT3 receptor antagonists. These compounds exhibited promising antidepressant-like activity in animal models, suggesting potential therapeutic applications for mood disorders (Mahesh et al., 2011).

Drug Delivery Systems

The controlled polymerization of related monomers, such as N-isopropylacrylamide, has been explored for creating thermoresponsive polymers for drug delivery applications. These polymers can respond to temperature changes, making them useful for targeted drug delivery and controlled release, which is essential for enhancing the efficacy and reducing the side effects of therapeutic agents (Convertine et al., 2004).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-5-10(9(2)17-8)11(14)13-6-12(3,15)7-16-4/h5,15H,6-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSUUUNHPGVHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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